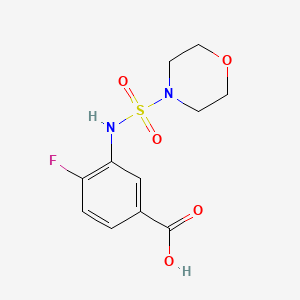![molecular formula C9H15N3O4S B7575218 2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)
2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. MPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mechanism of Action
The mechanism of action of MPA is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX enzymes, MPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, MPA has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in a variety of cellular processes. MPA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPA in lab experiments is its relatively low cost and ease of synthesis. In addition, MPA has been shown to have a wide range of biochemical and physiological effects, making it useful in a variety of different research areas. However, one limitation of using MPA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving MPA. One area of interest is the development of new derivatives of MPA that may have improved efficacy or reduced side effects. Another area of interest is the investigation of MPA's potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of inflammatory and pain-related conditions.
Synthesis Methods
The synthesis of MPA involves several steps, including the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the desired product. The synthesis of MPA is relatively straightforward, and the compound can be produced in large quantities at a reasonable cost.
Scientific Research Applications
MPA has been used in a variety of scientific research applications, including studies of inflammation, pain, and cancer. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation. MPA has also been shown to have analgesic properties, making it useful in the study of pain. In addition, MPA has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-7(2)12(6-9(13)14)17(15,16)8-4-10-11(3)5-8/h4-5,7H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKITLXVSRRDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)

![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)



![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)